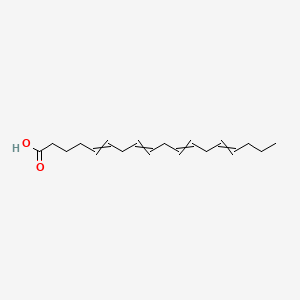

Octadeca-5,8,11,14-tetraenoic acid

Description

Historical Context of Polyunsaturated Fatty Acid Research

The journey to understanding polyunsaturated fatty acids has been a long and evolving one. Initially, fats and lipids were primarily recognized for their role in providing energy. researchgate.net Early chemical studies in the 19th century, such as those by Chevreul, laid the groundwork by defining saponification, the process of breaking down fats into fatty acids and glycerol. researchgate.net For a significant period, it was believed that the body could synthesize all the fats it needed from carbohydrates. nih.gov

A paradigm shift occurred in 1929 when George and Mildred Burr demonstrated that depriving rats of dietary fatty acids led to a deficiency disease. nih.gov This pivotal study established that certain fatty acids are essential nutrients, with linoleic acid being one of the first to be identified as such. nih.gov This discovery opened the door to a deeper investigation into the specific roles of different fatty acids.

Over the last five decades, research in the field of polyunsaturated fatty acids has expanded dramatically, moving from basic nutritional science to encompass a wide range of applications in biology, medicine, and agriculture. monash.edu The development of advanced analytical techniques has allowed scientists to unravel the complex metabolic pathways of PUFAs and identify a vast array of their derivatives, leading to a greater appreciation of their fundamental importance in everyday life. monash.edunih.gov

Position of Octadeca-5,8,11,14-tetraenoic Acid within Lipid Biochemistry

This compound is classified as a long-chain fatty acid, specifically an octadecatetraenoic acid, meaning it has an 18-carbon backbone with four double bonds. nih.govebi.ac.uk Its systematic IUPAC name is (5E,8E,11E,14E)-octadeca-5,8,11,14-tetraenoic acid. nih.gov

From a biochemical standpoint, it falls under the category of unsaturated fatty acids within the larger class of fatty acyls. nih.gov The positions of its double bonds are crucial to its identity and potential metabolic fate. The nomenclature "this compound" precisely describes this structure.

While mammals cannot synthesize the most common 18-carbon PUFAs de novo, they can metabolize them through a series of desaturation and elongation reactions. wikipedia.org These pathways are responsible for producing longer-chain and more unsaturated fatty acids. For instance, studies in rats have shown that various synthetic (n-7) fatty acids, which are structurally related to this compound, can be incorporated into tissue lipids and serve as precursors for other fatty acids. capes.gov.brdocumentsdelivered.com

The metabolism of such fatty acids can lead to the formation of a diverse group of signaling molecules known as oxylipins, which include the octadecanoids. nih.gov These molecules are involved in a multitude of biological processes. nih.gov

Scope and Significance of Academic Inquiry into this compound

Academic research on this compound and its isomers is often situated within the broader context of understanding PUFA metabolism and the bioactivity of their derivatives. The total synthesis of various isomers and radiolabeled versions of octadecatetraenoic acids has been a key area of investigation, enabling researchers to trace their metabolic pathways and study the enzymes involved. capes.gov.brresearchgate.net

For example, studies have explored the conversion of related fatty acids by enzymes like cyclooxygenase and lipoxygenase, which are critical in the production of bioactive lipids. nih.gov Research has also delved into the biosynthesis of related eicosanoids, such as 5-oxo-ETE, from precursor fatty acids, highlighting the intricate enzymatic cascades that govern their formation. nih.govsemanticscholar.org

The interest in these fatty acids extends to their potential roles in various physiological and pathophysiological processes. The oxygenated metabolites of 18-carbon fatty acids, collectively known as octadecanoids, are an emerging class of lipid mediators implicated in inflammation, immune modulation, and metabolic regulation. nih.gov As our understanding of the gut microbiome's role in fatty acid metabolism grows, so does the interest in the diverse array of octadecanoids and their biological functions. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C18H28O2 | nih.govebi.ac.uk |

| IUPAC Name | (5E,8E,11E,14E)-octadeca-5,8,11,14-tetraenoic acid | nih.gov |

| Molecular Weight | 276.42 g/mol | ebi.ac.uk |

| Monoisotopic Mass | 276.20893 Da | nih.gov |

| ChEBI ID | CHEBI:177985 | ebi.ac.uk |

| PubChem CID | 5312505 | nih.gov |

| Lipid MAPS ID | LMFA01030354 | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H28O2 |

|---|---|

Molecular Weight |

276.4 g/mol |

IUPAC Name |

octadeca-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-5,7-8,10-11,13-14H,2-3,6,9,12,15-17H2,1H3,(H,19,20) |

InChI Key |

UCHYLNQKIYPHBX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCC=CCC=CCC=CCCCC(=O)O |

Synonyms |

5,8,11,14-octadecatetraenoic acid |

Origin of Product |

United States |

Biosynthesis of Octadeca 5,8,11,14 Tetraenoic Acid

Precursors and Elongase/Desaturase Pathways in Octadeca-5,8,11,14-tetraenoic Acid Synthesis

The endogenous synthesis of polyunsaturated fatty acids is critically dependent on the availability of precursor fatty acids and the activity of specific desaturase and elongase enzymes. These enzymes work in a coordinated fashion to produce a variety of PUFAs. frontiersin.orgnih.gov The pathway for this compound is not as commonly delineated as the primary n-3 and n-6 pathways; however, its structure suggests a relationship with the n-4 or n-7 family of fatty acids.

Research in fat-deficient rats has illuminated the metabolic pathways of related fatty acids. For instance, when rats are administered synthetic octadeca-5,8,11-trienoate (an 18:3 n-7 fatty acid), it serves as a precursor for further metabolism. documentsdelivered.com The rat tissues demonstrate the capacity to convert this 18-carbon trienoic acid into longer and more unsaturated fatty acids, such as 20:3(n-7) and 20:4(n-7). documentsdelivered.com This indicates the presence of active elongase and desaturase enzymes capable of acting on this fatty acid series.

The synthesis pathway involves the following general steps:

Desaturation: Introduction of a double bond into the fatty acid chain, catalyzed by a desaturase enzyme.

Elongation: Extension of the carbon chain by two carbons, a process catalyzed by an elongase enzyme.

Further Desaturation: Subsequent desaturation steps to create additional double bonds.

The key enzymes mediating these transformations are the fatty acid desaturases (FADS) and the elongation of very long-chain fatty acids (ELOVL) enzymes. nih.govbohrium.com The Δ5 and Δ6 desaturases, encoded by the FADS1 and FADS2 genes respectively, are crucial for the synthesis of most long-chain PUFAs. nih.govresearchgate.net

A hypothetical pathway to this compound would require a final desaturation at the n-4 position (or Δ14 position). The table below outlines the key enzymes involved in general PUFA synthesis that would be relevant.

Table 1: Key Enzymes in Polyunsaturated Fatty Acid Biosynthesis

| Enzyme Family | Specific Enzyme | Gene | Function | Subcellular Location |

| Fatty Acid Desaturase | Δ5-Desaturase | FADS1 | Introduces a double bond at the 5th carbon from the carboxyl end. nih.gov | Endoplasmic Reticulum frontiersin.org |

| Δ6-Desaturase | FADS2 | Introduces a double bond at the 6th carbon from the carboxyl end. nih.gov | Endoplasmic Reticulum frontiersin.org | |

| Δ8-Desaturase | FADS2 | Can introduce a double bond at the 8th carbon; provides an alternative pathway. nih.gov | Endoplasmic Reticulum | |

| Fatty Acid Elongase | ELOVL2 / ELOVL5 | ELOVL2 / ELOVL5 | Catalyze the rate-limiting condensation step in fatty acid elongation, adding two carbons to the chain. nih.govbohrium.com | Endoplasmic Reticulum bohrium.com |

Genetic and Enzymatic Regulation of this compound Synthesis

The synthesis of PUFAs is a tightly regulated process, primarily controlled at the level of gene transcription for the FADS and ELOVL enzymes. bohrium.com The expression of these genes can be influenced by a variety of factors, including diet, hormonal signals, and developmental state. nih.govbohrium.com

The fatty acid desaturase (FADS) gene cluster on chromosome 11 (11q12-13.1) contains the genes FADS1 and FADS2, which encode the Δ5 and Δ6 desaturases, respectively. nih.gov The Δ6-desaturation step, catalyzed by the FADS2 enzyme, is often considered the rate-limiting step in the biosynthesis of long-chain PUFAs. nih.gov However, genetic variations (polymorphisms) within the FADS gene cluster can significantly impact the efficiency of this pathway, leading to different levels of PUFA products among individuals. nih.gov

Similarly, the ELOVL enzymes, particularly ELOVL2 and ELOVL5, are critical for the elongation steps. The expression of these enzymes is also subject to regulation. For example, ELOVL5 has been identified as a target gene for Sterol Response Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipid homeostasis. nih.gov

Enzymatic activity is also regulated by substrate availability. The enzymes exhibit specificity for certain fatty acid substrates, and competition between different fatty acid series (e.g., n-3 vs. n-6) for the same enzymes can influence the profile of PUFAs produced. frontiersin.org In some microorganisms, the overexpression of specific desaturases, such as a delta-17 desaturase, is a key strategy in metabolic engineering to produce desired ω-3 PUFAs like eicosatetraenoic acid (ETA). mdpi.com This highlights the central role of individual enzymes in determining the final product of the biosynthetic pathway.

Tissue-Specific Biosynthetic Capacities for this compound

The enzymes required for PUFA synthesis are expressed in a wide range of mammalian tissues, although the liver is a primary site of robust fatty acid metabolism. bohrium.com Studies in rats have shown that when a precursor like octadeca-5,8,11-trienoate is provided, its metabolic products, including more unsaturated C20 fatty acids, are incorporated into the lipids of various tissues. documentsdelivered.com This suggests a broad, systemic capacity to process these fatty acids.

The FADS and ELOVL enzymes are known to be expressed in most cell types, reflecting the fundamental importance of PUFAs as components of cell membranes and as precursors for signaling molecules. nih.gov However, the relative expression levels of different enzyme isoforms can vary between tissues, leading to distinct tissue-specific PUFA profiles. For example, in mice, there are four isoforms of stearoyl-CoA desaturase (SCD) with distinct tissue distribution patterns. bohrium.com While the specific capacity of different tissues to synthesize this compound is not explicitly detailed, the necessary enzymatic machinery is widely distributed.

In other contexts, such as the synthesis of related eicosanoids, cell-specific pathways are well-documented. For instance, the murine macrophage is capable of synthesizing 5-oxo-eicosatetraenoic acid (5-oxo-ETE) from arachidonic acid precursors. nih.govnih.gov This demonstrates that specific cell types, particularly immune cells like macrophages, possess specialized lipid-metabolizing pathways.

Subcellular Localization of this compound Biosynthesis

The biosynthesis of long-chain polyunsaturated fatty acids occurs in a specific cellular compartment. The key enzymes responsible for both the desaturation and elongation steps of fatty acid synthesis are membrane-bound proteins located in the endoplasmic reticulum (ER). frontiersin.orgbohrium.com

Studies utilizing fluorescent protein tags have confirmed the ER localization of enzymes like Δ5-elongase and Δ6-elongase. frontiersin.org This localization is crucial for the efficient processing of fatty acids, as it places the enzymes in close proximity to their lipid substrates within the ER membrane. The entire cascade of reactions, from precursor fatty acid to the final PUFA product, is therefore compartmentalized within this organelle. The catabolism, or breakdown, of fatty acids, in contrast, primarily occurs in the mitochondria and peroxisomes through processes like β-oxidation. acs.org

Metabolism and Derivatization of Octadeca 5,8,11,14 Tetraenoic Acid

Eicosanoid Biosynthesis Pathways from Octadeca-5,8,11,14-tetraenoic Acid

While the term "eicosanoid" traditionally refers to signaling molecules derived from 20-carbon fatty acids like arachidonic acid, analogous pathways process 18-carbon fatty acids such as this compound to produce octadecanoids. nih.govacs.org These enzymatic cascades are critical in generating a wide spectrum of oxidized lipid mediators. acs.org

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are well-known for their role in prostaglandin (B15479496) synthesis from arachidonic acid. These enzymes also metabolize 18-carbon PUFAs, including this compound. nih.govacs.org The oxidation by COX results in the formation of stereochemically defined hydroperoxides, which are subsequently reduced to stable monohydroxy fatty acids by peroxidases. nih.gov Unlike the metabolism of 20-carbon PUFAs, the formation of cyclic prostaglandin-like metabolites from COX-mediated oxidation of 18-carbon fatty acids has not been described. nih.gov Instead, the primary products are hydroxylated derivatives. For instance, COX oxidation of other C18 PUFAs like linoleic acid (LA) and alpha-linolenic acid (ALA) preferentially yields monohydroxy products such as 9-hydroxyoctadecadienoic acid (HODE) and 12-hydroxyoctadecatrienoic acid (HOTrE), respectively. nih.gov

Lipoxygenases (LOXs) are a family of enzymes that insert molecular oxygen into polyunsaturated fatty acids with a high degree of regiospecificity and stereospecificity. nih.gov In mammals, several LOX isozymes, including 5-LOX, 12-LOX, and 15-LOX, can metabolize PUFAs. nih.gov The metabolism of this compound through the 5-LOX pathway is analogous to that of arachidonic acid. The 5-LOX enzyme catalyzes the initial oxygenation to form a hydroperoxy derivative, which can then be converted into an unstable epoxide, an analogue of Leukotriene A4 (LTA4). nih.govnih.gov

However, studies on the closely related 5,8,11-eicosatrienoic acid (Mead acid), which also lacks a double bond at the C-14 position relative to arachidonic acid, show that while it is readily converted to its corresponding epoxide (LTA3), the subsequent enzymatic hydrolysis to a leukotriene B-like product (LTB3) is highly inefficient. nih.gov This suggests that the C-14 double bond is critical for the LTA-hydrolase enzyme, implying that this compound may not be an efficient precursor for LTB-like molecules. nih.gov

The primary stable metabolites of the LOX pathway are monohydroxy fatty acids, formed by the reduction of the initial hydroperoxide intermediates. nih.govnih.gov These hydroxy metabolites can be further oxidized by dehydrogenases to form keto-derivatives, such as 5-oxo-eicosatetraenoic acid (5-oxo-ETE) from 5-hydroxyeicosatetraenoic acid (5-HETE), a potent bioactive lipid. mdpi.comsemanticscholar.org

The cytochrome P450 (CYP) superfamily of enzymes are monooxygenases that play a significant role in the metabolism of fatty acids. nih.govnih.gov These enzymes catalyze two main types of reactions on PUFAs: hydroxylation and epoxidation. acs.org

Hydroxylation: CYP enzymes, particularly from the CYP4 family, can hydroxylate fatty acids at the terminal (ω) or penultimate (ω-1) carbon. Studies on arachidonic acid have identified CYP4F2 and CYP4A11 as the primary enzymes responsible for ω-hydroxylation to produce 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) in the human liver and kidney. nih.govnih.gov By analogy, these enzymes are likely candidates for catalyzing the formation of 18-hydroxy-octadeca-5,8,11,14-tetraenoic acid from its C18 precursor.

Epoxidation: CYP enzymes, especially from the CYP2 family, can also attack the double bonds of PUFAs to form epoxides, known as epoxyeicosatrienoic acids (EETs) in the case of arachidonic acid. These epoxides can be subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to form corresponding diols (dihydroxyeicosatrienoic acids or DHETs). It is expected that this compound is similarly converted to epoxy-octadecatrienoic acids and their corresponding diols.

Table 1: Key Enzymatic Pathways in the Metabolism of this compound

| Pathway | Key Enzymes | Primary Metabolite Types | Example Analogous Products (from Arachidonic Acid) |

|---|---|---|---|

| Cyclooxygenase (COX) | COX-1, COX-2 | Monohydroxy fatty acids | Prostaglandins (e.g., PGH2), Hydroxy fatty acids (e.g., 11-HETE) |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Hydroperoxy fatty acids, Monohydroxy fatty acids, Keto fatty acids, Epoxides (Leukotrienes) | 5-HETE, 12-HETE, Leukotriene A4 (LTA4), Leukotriene B4 (LTB4) |

| Cytochrome P450 (CYP) | CYP4A, CYP4F, CYP2 family | Hydroxy fatty acids (ω/ω-1), Epoxides, Diols | 20-HETE (ω-hydroxylation), Epoxyeicosatrienoic acids (EETs) |

Non-Eicosanoid Oxygenated Metabolites of this compound

Beyond the classic eicosanoid-like pathways, the metabolism of this compound generates a variety of other oxygenated products. These "octadecanoids" include a range of functionalized molecules such as alcohols, diols, triols, ketones, and epoxides. acs.org The formation of these diverse structures often results from sequential metabolism by different enzymes. acs.org

Research on other 18-carbon fatty acids in various biological systems has revealed additional metabolic possibilities. For example, enzymatic oxidation in the red alga Lithothamnion corallioides converts octadecatrienoic acids into conjugated tetraene fatty acids and bis-allylic hydroxy acids. rsc.org While these specific pathways have not been detailed for this compound in mammals, they highlight the potential for complex oxidative transformations of C18 PUFAs.

Table 2: Types of Oxygenated Metabolites Derived from this compound

| Metabolite Class | Functional Group(s) | Generating Pathway(s) |

|---|---|---|

| Monohydroxy acids | Single hydroxyl (-OH) group | COX, LOX, CYP |

| Keto acids | Ketone (=O) group | LOX (via dehydrogenase) |

| Epoxides | Epoxide (oxirane) ring | CYP, LOX |

| Diols | Two hydroxyl (-OH) groups | CYP (via epoxide hydrolase) |

| Conjugated tetraenes | Four conjugated double bonds | Dehydrogenation/Isomerization |

Conjugation and Esterification of this compound and Its Metabolites

Free fatty acids and their metabolites can undergo further biotransformation through conjugation and esterification. These processes regulate their bioavailability, signaling activity, and storage.

Esterification: Like other fatty acids, this compound is primarily found in an esterified form within complex lipids such as phospholipids (B1166683), triglycerides, and cholesterol esters. nih.gov This incorporation into cellular membranes and lipid droplets serves as a storage mechanism, and the fatty acid must be released by phospholipases to become available for enzymatic oxidation. nih.gov Its metabolites can also be re-esterified into these lipid pools.

Conjugation: Oxidized metabolites can be conjugated with other molecules. A prominent example from arachidonic acid metabolism is the conjugation of Leukotriene A4 with glutathione (B108866) by LTC4 synthase to produce Leukotriene C4 (LTC4). semanticscholar.orgresearchgate.net If an analogous LTA-like epoxide is formed from this compound, it could potentially undergo a similar conjugation reaction with glutathione.

Beta-Oxidation and Catabolic Fate of this compound

The ultimate catabolic fate for this compound and its various metabolites is degradation through beta-oxidation. acs.org Due to the presence of multiple double bonds, particularly at unconventional positions for standard beta-oxidation enzymes, this process primarily occurs in peroxisomes and requires a set of auxiliary enzymes. nih.gov

The beta-oxidation of polyunsaturated fatty acids involves isomerases and reductases to handle the cis and trans double bonds that are not substrates for the standard hydratase. nih.gov For instance, the degradation of arachidonic acid in peroxisomes involves enzymes like NADPH-dependent 2,4-dienoyl-CoA reductase and delta-3,5, delta-2,4-dienoyl-CoA isomerase. nih.gov This process leads to the sequential shortening of the fatty acid chain, producing acetyl-CoA units. Studies on arachidonate (B1239269) degradation have shown the accumulation of specific chain-shortened acyl-CoA intermediates, such as 16-carbon and 10-carbon acyl-CoAs. nih.gov A similar peroxisomal pathway with corresponding intermediates is expected for the catabolism of this compound. This catabolic pathway is considered a major regulatory checkpoint for controlling the levels of oxylipins. acs.org

Cellular and Molecular Mechanisms of Octadeca 5,8,11,14 Tetraenoic Acid Action

Octadeca-5,8,11,14-tetraenoic Acid as a Precursor for Lipid Mediators

This compound serves as a substrate for various enzymes that produce a class of signaling molecules known as octadecanoids. nih.gov These bioactive lipids are analogous to the more extensively studied eicosanoids and docosanoids and are involved in a range of physiological and pathological processes. nih.gov The enzymatic conversion of 18-carbon fatty acids like this compound is carried out by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. acs.org

The metabolism of 18-carbon polyunsaturated fatty acids by these enzymatic pathways leads to the formation of a variety of oxidized lipid mediators, including alcohols, diols, triols, ketones, and epoxides. acs.org For instance, the metabolism of other C18 fatty acids like linoleic acid and alpha-linolenic acid by LOX and CYP enzymes gives rise to hydroxy, epoxy, and trihydroxy derivatives that have demonstrated biological activity. nih.gov While the specific octadecanoid products derived directly from this compound are not as extensively characterized as those from other fatty acids, the existing knowledge of octadecanoid biosynthesis provides a framework for understanding its potential as a precursor. nih.govacs.org

Table 1: Major Enzymatic Pathways in Octadecanoid Biosynthesis

| Enzyme Family | Primary Reactions | Example Precursors | Resulting Octadecanoids |

|---|---|---|---|

| Cyclooxygenase (COX) | Oxygenation and cyclization | Alpha-linolenic acid | 12-hydroxyoctadecatrienoic acid (12-HOTrE) |

| Lipoxygenase (LOX) | Dioxygenation | Linoleic acid, Alpha-linolenic acid | Hydroxyoctadecadienoic acids (HODEs), Hydroxyoctadecatrienoic acids (HOTrEs) |

Modulation of Membrane Fluidity and Structure by this compound

The incorporation of polyunsaturated fatty acids into cellular membranes is a key determinant of their physical properties, including fluidity and structure. The presence of double bonds in the acyl chains of fatty acids introduces kinks, which disrupts the tight packing of phospholipids (B1166683) and increases membrane fluidity. As an octadecatetraenoic acid, this compound can be integrated into membrane phospholipids, thereby influencing the biophysical characteristics of the membrane. nih.gov

Alterations in membrane fluidity can, in turn, affect the function of membrane-associated proteins, such as receptors and enzymes. Furthermore, changes in the lipid composition of membranes can lead to modifications in the structure of specialized membrane domains like lipid rafts and caveolae. For example, studies on a related compound, 5,8,11,14-eicosatetraynoic acid (ETYA), have shown that it can alter the morphology and integrity of mitochondrial membranes. nih.gov This suggests that the incorporation of such fatty acids can have profound effects on the structure and function of cellular organelles. nih.gov

This compound in Intracellular Signaling Cascades

This compound and its metabolites can act as signaling molecules in various intracellular pathways. Fatty acids can be released from membrane phospholipids by the action of phospholipases and subsequently participate in signaling cascades. One of the well-established roles of polyunsaturated fatty acids is the modulation of protein kinase C (PKC) activity. nih.gov Activators of PKC have been shown to influence endocytic pathways by affecting the internalization of caveolae. nih.gov

Furthermore, metabolites of polyunsaturated fatty acids, such as those produced through the cytochrome P450 epoxygenase pathway, can modulate intracellular calcium levels. For instance, 5,8,11,14-eicosatetraynoic acid (ETYA) has been observed to release sequestered calcium and inhibit calcium influx, potentially through the acidification of the cytosol. nih.gov This modulation of calcium signaling highlights the intricate role of these fatty acids in cellular communication.

Table 2: Examples of Intracellular Signaling Pathways Modulated by Fatty Acids and their Metabolites

| Signaling Pathway | Modulator | Effect |

|---|---|---|

| Protein Kinase C (PKC) | Phorbol esters (PKC activators) | Inhibition of caveolae internalization |

Transcriptional Regulation and Gene Expression Influenced by this compound

Polyunsaturated fatty acids and their derivatives are known to regulate gene expression by acting as ligands for nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs). nih.gov These transcription factors play crucial roles in lipid and glucose metabolism, inflammation, and cellular differentiation. Upon activation by fatty acid ligands, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Metabolites of 18-carbon fatty acids have been identified as agonists for PPARs. nih.gov For example, certain microbiome-derived octadecanoids can activate PPAR-α. nih.gov This suggests a potential mechanism by which this compound, through its conversion to various metabolites, could influence the expression of genes involved in metabolic and inflammatory pathways.

Post-Translational Modification and Protein-Lipid Interactions Involving this compound

The direct interaction of fatty acids with proteins can lead to post-translational modifications that alter protein function. One such modification is acylation, where a fatty acid is covalently attached to a protein. While specific evidence for the direct acylation of proteins with this compound is limited, the general principle of protein acylation by fatty acids is well-established and plays a role in protein trafficking, localization, and function.

Furthermore, non-covalent interactions between fatty acids and proteins are critical for the function of many cellular proteins. Fatty acids can bind to specific binding pockets within proteins, inducing conformational changes that modulate their activity. The study of post-translational modifications is a complex field, and advanced techniques are being developed to detect these changes, which are crucial for protein function. nih.gov

Ion Channel and Receptor Modulation by this compound and Its Metabolites

Metabolites of polyunsaturated fatty acids have been shown to directly modulate the activity of various ion channels and receptors. A notable example is the activation of Transient Receptor Potential Vanilloid 4 (TRPV4) channels by epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases. nih.gov The activation of TRPV4 channels by these lipid mediators leads to calcium influx. nih.gov

Given that this compound can also be a substrate for CYP enzymes, it is plausible that its epoxygenated metabolites could similarly modulate the activity of ion channels like TRPV4. Additionally, microbiome-derived octadecanoids have been shown to interact with TRPV1 and G-protein coupled receptor 40 (GPCR40), further highlighting the potential for metabolites of this compound to influence cellular function through receptor and ion channel modulation. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 12-hydroxyoctadecatrienoic acid |

| 5,8,11,14-eicosatetraynoic acid |

| 5-methyltetrahydrofolate |

| Alpha-linolenic acid |

| Arachidonic acid |

| Epoxyeicosatrienoic acids |

| Epoxyoctadecamonoenoic acids |

| G-protein coupled receptor 40 |

| Hydroxyoctadecadienoic acids |

| Hydroxyoctadecatrienoic acids |

| Linoleic acid |

| This compound |

| Peroxisome proliferator-activated receptors |

| Phorbol-12-myristate-13-acetate |

| Protein Kinase C |

| Retinoid X receptor |

| Transient Receptor Potential Vanilloid 1 |

Regulation of Octadeca 5,8,11,14 Tetraenoic Acid Homeostasis

Regulatory Enzymes and Transporters Involved in Octadeca-5,8,11,14-tetraenoic Acid Levels

The concentration of this compound is governed by its transport across cell membranes and its subsequent metabolic conversion by various enzyme systems.

Fatty Acid Transporters

The uptake of long-chain fatty acids (LCFAs) like this compound from the bloodstream into tissues is not a simple passive diffusion process. Instead, it is a highly regulated, protein-mediated mechanism that accounts for the majority of fatty acid uptake in metabolically active tissues such as adipose tissue, skeletal muscle, and the liver. berkeley.edu Several families of fatty acid transporter proteins are crucial for this process.

Key transporters include the Fatty Acid Transport Protein (FATP) family, also known as Solute Carrier Family 27 (SLC27). wikipedia.orgberkeley.edu This family consists of six members (FATP1-6) that facilitate the uptake of LCFAs into cells. wikipedia.org FATP1 and FATP4 are notably expressed in insulin-sensitive tissues like adipose tissue and muscle. berkeley.eduberkeley.edu FATP4 is also the primary transporter in the small intestine, responsible for the absorption of dietary fats. berkeley.edunih.gov Once inside the cell, FATPs, many of which possess acyl-CoA synthetase activity, convert the fatty acids into their acyl-CoA esters, trapping them within the cell and priming them for metabolic pathways. berkeley.eduberkeley.edu

Another significant transporter is CD36 (also known as Fatty Acid Translocase or FAT), which works in concert with FATPs to facilitate efficient fatty acid uptake. semanticscholar.org

Metabolic Enzymes

Once inside the cell, this compound is a substrate for several major oxidative enzyme families that produce a variety of bioactive lipid mediators known as octadecanoids. acs.org

Cytochrome P450 (CYP) Enzymes: This superfamily of monooxygenases is deeply involved in fatty acid metabolism. nih.gov CYPs can metabolize PUFAs to form either epoxy-PUFAs (epoxygenase activity) or hydroxy-PUFAs (hydroxylase activity). nih.gov These metabolites have various biological activities. For instance, CYP-dependent metabolites of other PUFAs are known to have roles in cardiovascular function. scispace.com

Lipoxygenase (LOX): LOX enzymes introduce oxygen into PUFAs, leading to the formation of hydroperoxy fatty acids, which are then converted to hydroxy fatty acids and other signaling molecules like leukotrienes. acs.orgyoutube.com The 5-LOX and 15-LOX pathways are well-known for their action on arachidonic acid, and similar pathways metabolize 18-carbon PUFAs. acs.orgnih.gov

Cyclooxygenase (COX): While COX-1 and COX-2 are famous for converting arachidonic acid into prostaglandins, their interaction with 18-carbon fatty acids is more limited, primarily involving peroxidase activity rather than the formation of cyclic products. youtube.comnih.gov

The catabolism of octadecanoids, including this compound, generally proceeds through β-oxidation and/or ω-oxidation, similar to other fatty acids, which serves as a key metabolic checkpoint. acs.org

Hormonal and Nutritional Influences on this compound Dynamics

The transport and metabolism of this compound are not static but are dynamically regulated by hormonal signals and nutritional status.

Hormonal Regulation

Insulin (B600854) is a primary hormonal regulator of fatty acid uptake in its target tissues. In adipocytes and skeletal muscle, insulin stimulation rapidly induces the translocation of FATP1 and FATP4 from intracellular storage compartments (where they co-localize with the glucose transporter GLUT4) to the plasma membrane. berkeley.edunih.gov This translocation increases the cell's capacity for fatty acid uptake, a crucial process for postprandial lipid clearance. nih.gov Conversely, conditions associated with insulin resistance, such as elevated levels of Tumor Necrosis Factor-alpha (TNF-α), can inhibit this process and reduce FATP1 and FATP4 expression. nih.gov

Other steroid hormones can also influence fatty acid metabolism. Studies have shown that glucocorticoids, mineralocorticoids, estrogens, and androgens can modulate the activity of desaturase enzymes and the incorporation of fatty acids into different lipid classes like phospholipids (B1166683) and neutral lipids. nih.gov

Nutritional Influences

The primary nutritional influence on this compound levels is the dietary intake of its precursor, α-linolenic acid (ALA), an essential omega-3 fatty acid. nih.gov The body's ability to synthesize longer-chain PUFAs is highly dependent on the availability of their dietary precursors. dhaomega3.org

Interplay with Other Lipid Classes and Metabolic Pathways

The metabolism of this compound is closely interconnected with that of other fatty acids and lipid classes.

Competition for Enzymatic Pathways

As an omega-3 fatty acid, this compound (also known as stearidonic acid, or SDA) is part of the metabolic pathway that converts dietary ALA into the long-chain PUFAs eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.govresearchgate.net This pathway involves a series of desaturation and elongation enzymes.

The enzyme Δ6-desaturase, which converts ALA to SDA, is the rate-limiting step in this pathway. researchgate.netclinicaltrials.gov This same enzyme also acts on the omega-6 precursor, linoleic acid. researchgate.net This creates a direct competition, where a high abundance of linoleic acid can saturate the enzyme and limit the conversion of ALA to SDA, thereby affecting the entire omega-3 synthesis cascade. dhaomega3.orgyoutube.com Supplying SDA directly in the diet bypasses this rate-limiting step, leading to a more efficient increase in tissue EPA levels compared to ALA supplementation. researchgate.netnih.gov

Incorporation into Complex Lipids

Once synthesized or taken up by the cell, this compound is esterified into various complex lipid classes, becoming a structural component of cellular membranes. dhaomega3.org It is incorporated into phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, which are essential for maintaining the fluidity and function of cell membranes. nih.govdhaomega3.org It is also incorporated into storage lipids like triacylglycerols and cholesterol esters. dhaomega3.org The specific distribution into these lipid classes can be influenced by hormonal signals. nih.gov For example, diacylglycerols containing stearidonic acid have been identified, which are precursors to triacylglycerols. hmdb.ca

Modulation of Other Pathways

Metabolites of this compound and related PUFAs can act as signaling molecules that regulate gene expression, often by activating nuclear receptors like peroxisome proliferator-activated receptors (PPARs). nih.gov For example, omega-3 PUFAs can suppress the expression of genes involved in fatty acid synthesis (lipogenesis) while activating genes involved in fatty acid oxidation. nih.govthemedicalbiochemistrypage.org Furthermore, some octadecanoids have been shown to modulate inflammatory pathways by interacting with PPAR-γ. nih.gov

Analytical and Methodological Approaches in Octadeca 5,8,11,14 Tetraenoic Acid Research

Advanced Chromatographic Techniques for Octadeca-5,8,11,14-tetraenoic Acid and Its Metabolites (e.g., GC-MS, LC-MS)

Chromatographic methods are fundamental to separating this compound and its derivatives from other lipids before mass spectrometric analysis. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the volatility of the target analytes and the specific research question.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing fatty acids. nih.gov For a compound like this compound, analysis by GC-MS requires a chemical derivatization step to convert the non-volatile fatty acid into a more volatile form, typically a fatty acid methyl ester (FAME). nih.gov This process involves reacting the sample with a methylating agent. Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides mass information for identification. The resulting mass spectrum of each compound is often compared against spectral libraries, such as The National Institute of Standards and Technology (NIST) database, for positive identification. imrpress.com GC-MS has been successfully used to identify a wide array of fatty acids, including various octadecadienoic and eicosatetraenoic acids, in diverse biological extracts. nih.govrjptonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, and particularly its high-resolution version, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), is the predominant method for the analysis of PUFAs and their oxygenated metabolites (oxylipins). nih.govresearchgate.net A key advantage of LC-MS is that it can analyze less volatile and thermally fragile molecules without the need for derivatization. nih.govsemanticscholar.org This technique offers excellent resolution, enabling the separation of isomeric and isobaric species, which is critical for distinguishing between different PUFA metabolites. nih.govresearchgate.net

The method typically involves a combination of protein precipitation and solid-phase extraction (SPE) for sample cleanup, followed by separation on a reverse-phase column (e.g., C18) using a gradient of aqueous and organic mobile phases. nih.govjsbms.jp For targeted and highly sensitive quantification, triple quadrupole mass spectrometers are operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte. nih.govresearchgate.net

| Parameter | Description | Common Implementation | Reference |

|---|---|---|---|

| Chromatography | Separation of analytes | Reverse-phase UPLC (Ultra-Performance Liquid Chromatography) | nih.govresearchgate.net |

| Analytical Column | Stationary phase for separation | C18 or C8 columns | nih.govresearchgate.net |

| Mobile Phase A | Aqueous component of the solvent system | Water with a modifier like 0.1% acetic acid or formic acid | jsbms.jpmdpi.com |

| Mobile Phase B | Organic component of the solvent system | Acetonitrile/Methanol (B129727) mixture | jsbms.jp |

| Ionization Source | Method for generating ions | Electrospray Ionization (ESI), typically in negative ion mode for fatty acids | nih.govmdpi.com |

| MS Analysis Mode | Technique for mass detection and quantification | Multiple Reaction Monitoring (MRM) for targeted analysis | nih.govresearchgate.net |

Mass Spectrometry-Based Lipidomics for this compound Profiling

Lipidomics represents the large-scale study of cellular lipids in biological systems, a field heavily reliant on mass spectrometry. nih.govsemanticscholar.org This approach allows for a comprehensive profiling of lipids, including this compound, to understand their pathways, networks, and functions. The general lipidomics workflow begins with lipid extraction from a biological sample, followed by MS analysis and data processing. youtube.com

Two main strategies are employed in lipidomics:

Targeted Lipidomics: This approach focuses on the quantification of a specific, predefined set of lipids. For this compound and its expected metabolites, a targeted method would be developed to measure their absolute or relative amounts with high sensitivity and precision. This is particularly useful for hypothesis-driven research where the roles of specific lipid pathways are being investigated. nih.gov Tandem mass spectrometry (MS/MS) is crucial here, as the fragmentation of a specific parent ion into characteristic product ions provides a high degree of specificity for identification and quantification. nih.govmdpi.com

Untargeted (Global) Lipidomics: This discovery-oriented approach aims to measure as many lipids as possible in a sample to identify changes across different experimental conditions. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are used to acquire accurate mass data for thousands of features. This allows for the putative identification of compounds based on their exact mass, which can then be confirmed using MS/MS fragmentation data. ub.edu Such an approach could reveal novel metabolites of this compound or identify unexpected changes in related lipid pathways.

| Technology | Primary Use Case | Key Advantage | Reference |

|---|---|---|---|

| Triple Quadrupole (QqQ) | Targeted quantification | High sensitivity and specificity (using MRM) | jsbms.jpresearchgate.net |

| Quadrupole Time-of-Flight (Q-TOF) | Untargeted profiling and structural confirmation | High mass accuracy and resolution for formula determination | ub.edu |

| Orbitrap | Untargeted profiling and discovery | Very high mass accuracy and resolution | nih.gov |

| Ion Trap | Qualitative analysis and structural elucidation | Ability to perform multiple stages of fragmentation (MSn) | mdpi.com |

Isotopic Tracing and Metabolic Flux Analysis of this compound

To move beyond static measurements of lipid concentrations, researchers use isotopic labeling to study the dynamics of their metabolism.

Isotopic Tracing involves the use of molecules labeled with stable isotopes (e.g., Deuterium (²H) or Carbon-13 (¹³C)). For instance, a deuterium-labeled version of a fatty acid can be used as an internal standard for highly accurate quantification by LC-MS/MS. nih.gov This method allows the labeled standard to be distinguished from the endogenous, unlabeled compound by its higher mass, correcting for any sample loss during preparation and analysis. nih.gov Furthermore, by introducing a labeled precursor into a biological system, researchers can trace its conversion into various downstream metabolites, mapping out metabolic pathways and determining the fate of this compound.

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a sophisticated technique used to quantify the rates (fluxes) of metabolic pathways in living cells at a steady state. nih.gov This is achieved by culturing cells with a ¹³C-labeled substrate, such as [¹³C]-glucose. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream compounds, including the acetyl-CoA units used for fatty acid synthesis. By measuring the specific patterns of ¹³C labeling (mass isotopomer distribution) in fatty acids like this compound using MS, it is possible to calculate the flux through the biosynthetic pathways that produced them. nih.gov This powerful approach can identify rate-limiting steps or bottlenecks in fatty acid production and provides a quantitative understanding of cellular metabolism. nih.gov

| Step | Description | Reference |

|---|---|---|

| 1. Isotopic Labeling Experiment | Cells are cultured with a specifically labeled substrate (e.g., [1-¹³C]glucose) until a metabolic and isotopic steady state is reached. | nih.gov |

| 2. Sample Analysis | Metabolites, including fatty acids, are extracted and their mass isotopomer distributions are measured, typically by GC-MS or LC-MS. | nih.gov |

| 3. Computational Modeling | The experimental labeling data is fitted to a computational model of the cell's metabolic network to estimate the intracellular metabolic fluxes. | nih.govnih.gov |

| 4. Flux Map Interpretation | The calculated flux values are analyzed to understand the activity of different pathways and identify key metabolic nodes. | youtube.comnih.gov |

Bioinformatic and Computational Approaches in this compound Pathway Analysis

The large and complex datasets generated by lipidomics studies require advanced bioinformatic and computational tools for interpretation.

Pathway and Network Analysis: Following the identification of this compound and related metabolites, these compounds can be mapped onto known metabolic pathways using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). genome.jp This helps to visualize which metabolic routes are active and how they might be altered by a particular disease or treatment. The ultimate goal is to gain a better understanding of the biochemical pathways that are engaged and how they are regulated. youtube.com

Computational Modeling: Systems biology approaches can be used to construct quantitative computational models of PUFA metabolism. nih.gov For example, models have been developed to simulate the competitive metabolism between different fatty acid families (e.g., omega-3 vs. omega-6) for enzymes like cyclooxygenases (COX). nih.gov Such models, which integrate experimental lipidomics data, can provide insights into the dynamics of substrate competition and predict how changes in the availability of one fatty acid, like this compound, might affect the production of various bioactive lipids. nih.gov

Chemometrics and Data Integration: To make sense of large-scale lipidomics data, statistical methods are essential. Chemometric techniques such as partial least squares (PLS) analysis can be used to identify the lipids that are most strongly correlated with a particular biological outcome or sample classification. ub.edu Furthermore, computational tools like molecular networking can be used to visualize and classify large MS/MS datasets, helping to annotate known compounds and identify novel, structurally related molecules within a complex extract. nih.govub.edu In silico methods like molecular dynamics simulations can also be employed to investigate the physical interactions between specific fatty acids and proteins, providing mechanistic hypotheses for their biological functions. mdpi.com

Octadeca 5,8,11,14 Tetraenoic Acid in Diverse Biological Systems and Models

In Vitro Cell Culture Models for Studying Octadeca-5,8,11,14-tetraenoic Acid Mechanisms

In vitro cell culture systems are fundamental tools for dissecting the molecular mechanisms through which fatty acids like this compound exert their effects. These models allow for controlled experiments that can illuminate signaling pathways, enzyme activities, and gene expression changes in response to specific fatty acids.

Researchers utilize a variety of cell lines to investigate the impact of 18-carbon polyunsaturated fatty acids on cellular processes. For instance, studies on related octadecanoids have demonstrated their involvement in inflammation, pain mediation, cell proliferation, and immune modulation. nih.gov The choice of cell line is often dictated by the biological question. For example, macrophage cell lines, such as RAW 264.7, are employed to study inflammatory responses. In one such study, 8-oxo-9-octadecenoic acid, a related C18 fatty acid isolated from Undaria peterseniana, was shown to suppress the production of nitric oxide and inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells. nih.gov This was achieved by inhibiting the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov

Cancer cell lines are also critical in understanding the role of fatty acids in tumor biology. The antitumor properties of plant extracts containing various fatty acids have been evaluated against a panel of cancer cell lines, including those for cervical (HeLa), prostate (PC3), breast (MCF7), colon (Caco2), and liver (HepG2) cancers. nih.gov For example, a methanol (B129727) extract from the stems of Calystegia silvatica, which contains various compounds including fatty acids, demonstrated greater cytotoxic effects on these cancer cell lines compared to extracts from the leaves. nih.gov Such studies help to identify potential anti-cancer properties of specific fatty acids and the cellular mechanisms involved, such as the induction of apoptosis or the inhibition of cell proliferation.

Table 1: Examples of In Vitro Cell Culture Models in Fatty Acid Research

| Cell Line | Organism | Cell Type | Research Focus | Key Findings for Related Fatty Acids |

| RAW 264.7 | Mouse | Macrophage | Inflammation | Suppression of nitric oxide and inflammatory cytokines by 8-oxo-9-octadecenoic acid. nih.gov |

| HeLa | Human | Cervical Cancer | Antitumor Effects | Evaluation of cytotoxicity of plant extracts containing various fatty acids. nih.gov |

| PC3 | Human | Prostate Cancer | Antitumor Effects | Assessment of anti-proliferative properties of fatty acid-containing extracts. nih.gov |

| MCF7 | Human | Breast Cancer | Antitumor Effects | Investigation of the impact of fatty acids on breast cancer cell viability. nih.gov |

| Caco2 | Human | Colon Cancer | Antitumor Effects | Study of the effects of fatty acids on colon cancer cell growth. nih.gov |

| HepG2 | Human | Liver Cancer | Antitumor Effects | Analysis of the cytotoxic potential of fatty acids in liver cancer cells. nih.gov |

Genetically Modified Animal Models in this compound Research

Genetically modified animal models, particularly mice, have revolutionized the study of fatty acid metabolism and its impact on health and disease. These models allow for the investigation of the systemic effects of specific fatty acids in a complex living organism, providing insights that cannot be obtained from in vitro studies alone.

A prominent example is the fat-1 transgenic mouse, which has been engineered to carry a gene from the roundworm Caenorhabditis elegans that encodes a fatty acid desaturase. This enzyme enables the mice to convert omega-6 fatty acids into omega-3 fatty acids, a process that does not naturally occur in mammals. This model is particularly relevant for studying the biological consequences of an altered omega-6 to omega-3 fatty acid ratio, which is a critical aspect of the metabolic context of this compound.

The key advantage of the fat-1 mouse model is that it allows researchers to study the effects of different tissue fatty acid profiles without the confounding variables of dietary interventions. By feeding fat-1 transgenic mice and their wild-type littermates the same diet, scientists can generate animals with significantly different internal omega-6/omega-3 ratios. This has been instrumental in demonstrating the crucial role of this balance in the development of chronic diseases.

Table 2: Key Features of the fat-1 Transgenic Mouse Model

| Feature | Description | Significance in Fatty Acid Research |

| Genetic Modification | Carries the C. elegansfat-1 gene, enabling the conversion of omega-6 to omega-3 fatty acids. | Allows for the study of endogenously produced omega-3s and the resulting omega-6/omega-3 ratio. |

| Experimental Control | Eliminates the need for different dietary interventions to alter fatty acid profiles. | Reduces confounding factors associated with varied diets, leading to more precise conclusions about the effects of fatty acids. |

| Systemic Effects | Enables the investigation of the long-term, systemic consequences of altered fatty acid metabolism. | Provides insights into the role of fatty acid balance in complex diseases like cancer, diabetes, and cardiovascular disease. |

| Cross-Breeding | Can be crossed with other disease models (e.g., models for obesity or atherosclerosis). | Allows for the study of how the omega-6/omega-3 ratio influences the development and progression of specific pathologies. |

Research using fat-1 mice has provided compelling evidence for the link between the omega-6/omega-3 balance and a wide range of health conditions. These studies have underscored the importance of maintaining a balanced ratio for preventing and managing chronic diseases.

Research on this compound in Lower Organisms and Plants

Lower organisms and plants are significant sources of diverse fatty acids and provide valuable models for understanding their biosynthesis and biological activities. The study of octadecanoids, which are oxygenated derivatives of 18-carbon fatty acids, has been particularly prominent in plant biology. nih.gov In plants, these molecules act as phytohormones that regulate growth, development, and responses to stress. nih.govacs.org

The gut microbiome has also emerged as a crucial player in fatty acid metabolism, with various bacteria capable of producing a range of octadecanoids. acs.org This adds another layer of complexity to the study of how dietary fatty acids influence host physiology.

Specific examples of research in this area include the identification of various fatty acids in different plant and algal species. For instance, a phytochemical analysis of the leaves and stems of Calystegia silvatica revealed the presence of several fatty acids, including cis-vaccenic acid and trans-13-octadecenoic acid. nih.gov The methanol extract of the stems, which contained a different fatty acid profile than the leaves, showed more potent antitumor activity against several cancer cell lines. nih.gov

Furthermore, the marine alga Undaria peterseniana has been found to be a source of 8-oxo-9-octadecenoic acid, a compound with demonstrated anti-inflammatory properties in macrophage cell models. nih.gov Algae are known producers of a wide array of polyunsaturated fatty acids, and research continues to explore their potential as sources of bioactive lipids.

Table 3: Examples of 18-Carbon and Related Fatty Acids in Lower Organisms and Plants

| Organism/Source | Compound(s) Identified | Biological Context/Activity |

| Plants (General) | Jasmonic acid and other octadecanoids | Phytohormones involved in growth, development, and stress responses. nih.govacs.org |

| Calystegia silvatica (Greater Bindweed) | cis-Vaccenic acid, trans-13-Octadecenoic acid | Found in extracts with demonstrated antitumor properties. nih.gov |

| Undaria peterseniana (Marine Alga) | 8-oxo-9-octadecenoic acid | Exhibits anti-inflammatory effects in macrophage cell lines. nih.gov |

| Gut Microbiome | Various octadecanoids | Biosynthesis by gut bacteria can influence host inflammation and metabolism. acs.org |

Ex Vivo Tissue and Organ Perfusion Studies of this compound

Ex vivo tissue and organ perfusion systems bridge the gap between in vitro cell culture and in vivo animal models. These techniques involve maintaining isolated organs or tissue sections in a viable state outside the body, allowing for the study of their function and metabolism in a controlled environment that more closely mimics physiological conditions.

Liver perfusion is a particularly valuable tool for studying fatty acid metabolism, as the liver is a central hub for lipid processing. In a typical ex vivo liver perfusion setup, a resected piece of liver tissue is connected to a circuit that provides a continuous supply of oxygenated, nutrient-rich medium. nih.gov This allows researchers to investigate a range of parameters, including glucose and lactate (B86563) levels, oxygen consumption, and the synthesis of urea (B33335) and bile acids. nih.gov

These systems have been successfully used to compare the metabolic functions of healthy and diseased livers, such as those with cirrhosis. nih.gov For example, studies have shown that cirrhotic liver samples exhibit reduced glycogen (B147801) storage capacity and slower rates of drug metabolism compared to non-cirrhotic tissue. nih.gov

While specific studies on the perfusion of this compound are not widely documented, this methodology is well-suited for investigating its hepatic uptake, metabolism, and its effects on liver function. Researchers could introduce the fatty acid into the perfusion medium and monitor changes in a variety of biomarkers to understand its impact on both healthy and diseased liver tissue. This approach can also be used to test the efficacy of therapeutic agents aimed at modifying fatty acid metabolism. nih.gov

Table 4: Applications of Ex Vivo Organ Perfusion in Fatty Acid Research

| Organ | Model System | Research Applications | Potential Insights for this compound |

| Liver | Human or animal liver tissue perfusion | Studying drug metabolism, pathophysiology of liver disease, testing therapeutic agents. nih.govnih.gov | Understanding its hepatic uptake, conversion to other metabolites, and its influence on liver function and pathology. |

| Kidney | Isolated perfused kidney | Investigating renal metabolism, drug clearance, and mechanisms of kidney injury. | Assessing its effects on renal hemodynamics, glomerular filtration, and tubular function. |

Comparative and Interdisciplinary Aspects of Octadeca 5,8,11,14 Tetraenoic Acid Research

Interaction with Omega-3 and Other Polyunsaturated Fatty Acids in Cellular Processes

Octadeca-5,8,11,14-tetraenoic acid, an 18-carbon polyunsaturated fatty acid (PUFA), exists within a complex cellular milieu of other fatty acids, including the well-known omega-3 and omega-6 families. Its interactions are largely defined by its role as both a precursor and a substrate in shared metabolic pathways. In mammals, 18-carbon fatty acids have historically been viewed primarily as building blocks for longer-chain PUFAs. nih.gov For instance, the essential fatty acids linoleic acid (LA, an omega-6) and α-linolenic acid (ALA, an omega-3) are elongated and desaturated to form 20-carbon PUFAs like arachidonic acid (AA) and eicosapentaenoic acid (EPA), respectively. nih.gov

The primary interaction between this compound and other PUFAs occurs at the level of enzymatic competition. The same key enzyme families—cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases—that metabolize AA and EPA into signaling molecules also act upon 18-carbon PUFAs. acs.org This creates a competitive substrate environment where the relative abundance of different PUFAs can dictate the profile of lipid mediators produced. An increased concentration of an 18-carbon PUFA like this compound could potentially lead to a reduced output of eicosanoids derived from AA or EPA, thereby altering the cellular response.

The metabolic products of these interactions are known as oxylipins, which are broadly classified by the carbon length of their parent fatty acid. nih.gov While eicosanoids (from C20 PUFAs) and docosanoids (from C22 PUFAs) are well-studied for their roles in inflammation and its resolution, the octadecanoids (from C18 PUFAs) are an emerging class of lipid mediators. nih.gov Research indicates that these C18-derived molecules are involved in a variety of biological processes, including immune modulation, metabolic regulation, and cell proliferation, suggesting a complex interplay with the functions of omega-3 and omega-6 derived mediators. nih.gov

Table 1: Comparative Overview of PUFA Metabolism

| Feature | This compound (C18) | Arachidonic Acid (C20, Omega-6) | Eicosapentaenoic Acid (C20, Omega-3) |

| Parent Fatty Acid Class | 18-Carbon PUFA | 20-Carbon Omega-6 PUFA | 20-Carbon Omega-3 PUFA |

| Key Metabolizing Enzymes | COX, LOX, CYP | COX, LOX, CYP | COX, LOX, CYP |

| Resulting Mediator Class | Octadecanoids | Eicosanoids (e.g., Prostaglandins, Leukotrienes) | Eicosanoids (e.g., Resolvins, Prostaglandins) |

| Nature of Interaction | Substrate competition for enzymes | Substrate for pro-inflammatory mediators | Substrate for pro-resolving and anti-inflammatory mediators |

Role in Specific Biochemical Networks and Cross-Talk with Other Pathways

The significance of this compound is defined by its integration into broader biochemical networks, primarily the oxylipin signaling pathway. nih.gov Its metabolism via COX, LOX, and CYP enzymes generates a class of signaling molecules called octadecanoids. acs.org This positions the fatty acid as a direct participant in the same cascades that produce the more extensively studied eicosanoids from 20-carbon precursors. nih.gov The cross-talk between these pathways is fundamental; the balance between octadecanoid and eicosanoid production can modulate physiological responses such as inflammation, immune activation, and tissue modulation. nih.gov

The term "octadecanoid pathway" was originally coined in plant biology to describe the synthesis of the phytohormone jasmonic acid, which regulates plant growth and stress responses. nih.govacs.org In mammals, the concept has been expanded to include all oxygenated metabolites derived from 18-carbon fatty acids. acs.org The enzymatic conversion of this compound can lead to a variety of products, including alcohols, diols, ketones, and epoxides. acs.org These molecules can then act as signaling lipids, influencing cellular function and communicating with other pathways.

For example, the metabolism of this fatty acid by a LOX enzyme can initiate a cascade that parallels the generation of leukotrienes from arachidonic acid. Similarly, its processing by a COX enzyme can produce prostaglandin-like molecules. This functional analogy demonstrates significant cross-talk, where the activation of a single enzyme type can lead to diverse signaling outcomes depending on the available fatty acid substrate pool. The catabolism of these octadecanoids is thought to proceed through β-oxidation, similar to other fatty acids and oxylipins, which serves as a key metabolic checkpoint for regulating the activity of these lipid mediators. acs.org

Evolution and Conservation of this compound Pathways

The evolutionary history of this compound pathways reveals a divergence in function between different kingdoms of life, particularly plants and mammals. nih.gov In plants, the octadecanoid pathway is a central and well-conserved signaling system responsible for producing jasmonates, a class of phytohormones critical for defense against biotic and abiotic stress, as well as for developmental processes. nih.govacs.org The pathway, starting from the oxygenation of an 18-carbon fatty acid, is a primary regulatory network in the plant kingdom. nih.gov

In mammals, the evolutionary context is different. Mammalian enzymatic systems cannot synthesize the essential 18-carbon precursors linoleic acid (omega-6) and α-linolenic acid (omega-3) de novo; they must be acquired from the diet, often from plant sources. nih.gov The enzymes that convert these precursors into longer-chain PUFAs and subsequently into oxylipins (COX, LOX, CYP) are highly conserved. acs.org However, the functional role of the octadecanoids themselves has been largely overlooked in mammalian physiology compared to the extensive research on eicosanoids and docosanoids. nih.gov

This suggests an evolutionary scenario where the fundamental enzymatic machinery for oxygenating fatty acids is ancient and conserved, but the primary signaling roles of the resulting metabolites have specialized differently. While plants utilize the C18 pathway for hormonal regulation, mammals have evolved a more complex system where C18, C20, and C22 PUFAs and their derived mediators all contribute to a broader signaling network. The role of this compound and its metabolites in mammals is an area of growing research, recognized now as a distinct class of lipid mediators rather than just intermediates. nih.gov

Future Directions and Uncharted Territories in Octadeca 5,8,11,14 Tetraenoic Acid Research

Discovery of Novel Octadeca-5,8,11,14-tetraenoic Acid Metabolites and Their Functions

While the parent compound is important, the biological activity of many PUFAs is often exerted through their oxygenated metabolites, collectively known as oxylipins or, in the case of 18-carbon fatty acids, octadecanoids. acs.org The metabolism of this compound can theoretically give rise to a diverse array of such molecules through several enzymatic pathways. acs.org

Future research must focus on the systematic identification and functional characterization of these novel metabolites. The primary enzymatic pathways responsible for generating these bioactive lipids from other PUFAs include: acs.org

Cyclooxygenase (COX) pathway: This pathway could produce prostaglandin-like molecules.

Lipoxygenase (LOX) pathway: This could lead to the formation of various hydroxy, hydroperoxy, and epoxy fatty acids.

Cytochrome P450 (CYP) epoxygenase and hydroxylase pathways: These enzymes can generate a range of epoxy and hydroxy derivatives.

The discovery of these metabolites is not merely an academic exercise. Each metabolite can have unique biological functions, potentially acting as a signaling molecule in various physiological and pathophysiological processes. For instance, different oxylipins are known to be potent modulators of inflammation, immune responses, and cardiovascular function. A critical area of investigation will be to determine how the specific double bond positions in this compound influence the types of metabolites formed and their subsequent biological activities, compared to more well-studied isomers like stearidonic acid. nih.gov

| Metabolite Class | Generating Enzyme Family | Potential Biological Functions |

|---|---|---|

| Epoxy-octadecatrienoic acids (EpOTEs) | Cytochrome P450 (CYP) Epoxygenase | Modulation of inflammation, vascular tone, and pain signaling. |

| Hydroxy-octadecatetraenoic acids (HOTEs) | Lipoxygenase (LOX), Cytochrome P450 (CYP) Hydroxylase | Pro- or anti-inflammatory signaling, regulation of cell proliferation. |

| Diols (Dihydroxy-octadecatrienoic acids) | Soluble Epoxide Hydrolase (sEH) acting on epoxides | Often have different (sometimes opposing) activities to parent epoxides. |

| Prostaglandin-like compounds | Cyclooxygenase (COX) | Involvement in inflammation, fever, and pain. |

Application of Multi-Omics Technologies to this compound Studies

To fully comprehend the impact of this compound, an integrated, multi-omics approach is indispensable. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the fatty acid's influence on cellular and organismal systems. mdpi.com

Transcriptomics: RNA sequencing can reveal how this compound or its metabolites alter the expression of genes involved in lipid metabolism, inflammation, and other key pathways. For example, studies on stearidonic acid have already explored its effects on the expression of hepatic lipogenic genes. nih.gov

Proteomics: Mass spectrometry-based proteomics can identify changes in the abundance of proteins, such as the enzymes that metabolize this compound or the receptors that its metabolites bind to. nih.gov

Metabolomics: Targeted and untargeted metabolomics analyses are crucial for identifying and quantifying the full spectrum of metabolites derived from this compound. illinois.edu This provides a direct readout of its metabolic fate and downstream effects. nih.gov

Integrating these datasets can uncover previously unknown pathways and regulatory networks. nih.govmdpi.com For instance, a multi-omics study could link the presence of this compound to the upregulation of a specific CYP enzyme (transcriptomics), an increase in that enzyme's protein levels (proteomics), and a corresponding surge in a specific epoxy metabolite (metabolomics).

| Omics Technology | Key Research Question | Example Application |

|---|---|---|

| Transcriptomics (RNA-Seq) | Which genes are regulated by this fatty acid? | Measure changes in mRNA levels of inflammatory and lipid metabolism genes in macrophages exposed to the fatty acid. |

| Proteomics (Mass Spectrometry) | How does this fatty acid alter protein expression? | Quantify changes in the abundance of metabolic enzymes (e.g., LOX, COX, CYP) in liver tissue after dietary supplementation. |

| Metabolomics/Lipidomics (LC-MS/MS) | What is the metabolic fate of this fatty acid? | Identify and quantify the full range of octadecanoid metabolites in plasma and tissues. illinois.edu |

| Integrative Multi-Omics | How are gene, protein, and metabolite changes interconnected? | Combine datasets to build a comprehensive model of the fatty acid's mechanism of action. mdpi.com |

Advanced Imaging Techniques for this compound Distribution and Dynamics

A significant challenge in fatty acid research is understanding their spatial and temporal distribution within tissues and even within single cells. Advanced imaging techniques are poised to provide unprecedented insights into where this compound and its metabolites are located and how their concentrations change over time. nih.gov

Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) and Desorption Electrospray Ionization (DESI-MSI) can map the distribution of specific lipids, including this compound and its metabolites, directly on tissue sections without the need for labels. mdpi.com This could reveal, for example, whether the fatty acid accumulates in specific regions of the brain, heart, or in atherosclerotic plaques.

Positron Emission Tomography (PET): By synthesizing a radiolabeled version of this compound (e.g., with Carbon-11 or Fluorine-18), PET imaging can be used to non-invasively track its uptake and metabolism in whole organisms in real-time. physiology.organtarosmedical.com This allows for dynamic quantification of fatty acid fluxes into different organs. nih.gov

Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS): Advanced MRI techniques can quantify fatty acid composition within tissues like adipose tissue and the liver. nih.gov While not yet able to resolve individual fatty acids with the specificity of MSI, these methods can provide valuable information on changes in total polyunsaturated fat content in response to supplementation with this compound. nih.gov

These imaging modalities offer complementary strengths, from the high molecular specificity of MSI to the dynamic, whole-body view of PET, and will be essential for linking the molecular biochemistry of this compound to organ-level physiology.

| Imaging Technique | Principle | Information Gained |

|---|---|---|

| Mass Spectrometry Imaging (MSI) | Label-free detection of molecules based on mass-to-charge ratio directly from tissue sections. mdpi.com | High-resolution spatial distribution of the parent fatty acid and its metabolites in specific tissues. |

| Positron Emission Tomography (PET) | Tracking of a radiolabeled fatty acid analogue in vivo. physiology.organtarosmedical.com | Real-time, whole-body quantification of fatty acid uptake, flux, and metabolism in different organs. nih.gov |

| Magnetic Resonance Imaging (MRI) | Non-invasive imaging based on the magnetic properties of atomic nuclei to assess tissue composition. nih.gov | Measurement of changes in overall fatty acid saturation and composition in adipose and other tissues. |

Systems Biology Approaches to Model this compound Networks

To truly understand the complex role of this compound, it is necessary to move beyond studying single pathways in isolation and adopt a systems biology approach. nih.gov This involves creating computational models that integrate multi-omics data to simulate and predict the behavior of the complex biological networks in which the fatty acid participates. nih.govoup.com

Metabolic Network Reconstruction: Using genomic and biochemical data, a detailed metabolic map can be constructed that includes all known reactions involving this compound. This map serves as the foundation for more complex modeling.

Flux Balance Analysis (FBA): FBA can be used to predict metabolic fluxes through the network, helping to understand how the introduction of this compound might reroute metabolic pathways under different conditions.

Kinetic Modeling: Dynamic models based on differential equations can simulate the concentration changes of this compound and its key metabolites over time. oup.com This can help in understanding the dynamic regulation of its metabolic network.

Integrated Gene-Metabolic Models: By combining transcriptomic data with metabolic networks, these models can predict how changes in gene expression influence metabolic outcomes, providing a powerful tool for identifying key control points in the fatty acid's network. nih.gov

These modeling approaches can generate testable hypotheses about the function of this compound, help identify potential biomarkers of its activity, and predict the systemic effects of its dietary manipulation. For example, a systems biology model could predict how supplementation might affect not only inflammatory pathways but also central carbon metabolism and energy production. nih.govoup.com

Q & A

Basic Research Questions

Q. What are the structural characteristics and biosynthetic origins of Octadeca-5,8,11,14-tetraenoic acid?

- Methodological Answer : Structural elucidation relies on techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the 18-carbon chain with four cis-conjugated double bonds at positions 5, 8, 11, and 14. Biosynthesis may involve elongation and desaturation of precursor fatty acids (e.g., linoleic acid) via cytochrome P450 or lipoxygenase pathways, analogous to arachidonic acid metabolism .

Q. How is this compound integrated into cellular membranes, and what are its biophysical implications?

- Methodological Answer : Use fluorescence anisotropy or differential scanning calorimetry to assess membrane fluidity changes. The compound’s polyunsaturated structure likely increases membrane flexibility, similar to arachidonic acid’s role in phospholipid bilayers .

Q. What enzymatic pathways are involved in the oxidation of this compound?

- Methodological Answer : Employ enzyme inhibition assays (e.g., cyclooxygenase or lipoxygenase inhibitors) to identify metabolic routes. Non-enzymatic peroxidation can be studied using free radical initiators (e.g., Fe²⁺/H₂O₂) and quantified via LC-MS for oxidized derivatives like hydroxy- or nitro-fatty acids .

Advanced Research Questions

Q. How can chromatographic techniques resolve this compound from structurally similar polyunsaturated fatty acids (PUFAs)?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and UV detection at 200–210 nm for conjugated double bonds. Confirm identity via retention time matching with synthetic standards and MS fragmentation patterns. Low-temperature crystallization (as in ) prior to chromatography enhances purity.

Q. What strategies address contradictory data on the pro- vs. anti-inflammatory effects of this compound metabolites?

- Methodological Answer :

- Experimental Design : Compare metabolite profiles across cell types (e.g., macrophages vs. endothelial cells) using lipidomics.

- Data Analysis : Apply multivariate statistics to correlate specific derivatives (e.g., hydroxy-tetraenoic acids) with inflammatory markers (e.g., TNF-α, IL-6).

- Reference : Contradictions may arise from tissue-specific enzyme expression or redox conditions, as seen in arachidonate metabolism .

Q. What challenges arise in synthesizing stereospecific derivatives of this compound for pharmacological studies?

- Methodological Answer :

- Synthesis : Use stereocontrolled partial hydrogenation or enzymatic desaturation to preserve cis-double bonds. Protect carboxyl groups during reactions to avoid side products.

- Validation : Confirm stereochemistry via chiral chromatography or X-ray crystallography, as demonstrated in hydroxy-eicosatetraenoic acid synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.